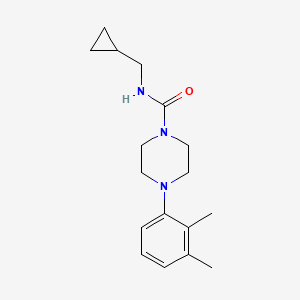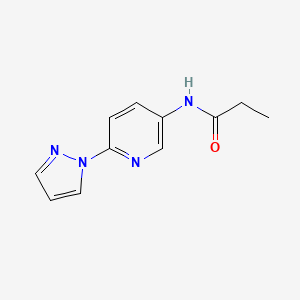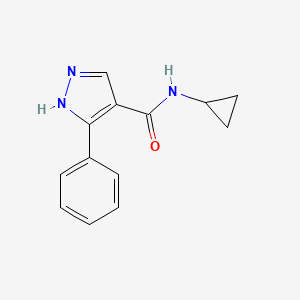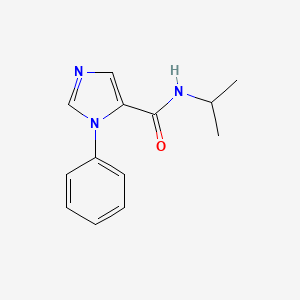
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide, also known as PHD inhibitor IOX2, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of cellular responses to hypoxia, making PHD inhibitors like IOX2 a promising tool for studying cellular responses to low oxygen conditions.
Mécanisme D'action
IOX2 works by inhibiting the activity of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, which normally hydroxylate HIF-α subunits under normoxic conditions, targeting them for degradation via the von Hippel-Lindau (VHL) protein. Inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes by IOX2 leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
Through its inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, IOX2 has been shown to have a number of biochemical and physiological effects. In addition to its role in the regulation of the HIF pathway, IOX2 has also been shown to inhibit the activity of other enzymes involved in the regulation of cellular metabolism, including pyruvate dehydrogenase kinase (PDK) and factor inhibiting HIF (FIH). IOX2 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IOX2 is its specificity for 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. IOX2 is also relatively easy to use and has been shown to be effective in a wide range of experimental systems. However, one limitation of IOX2 is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are a number of future directions for research involving IOX2 and 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors more broadly. One area of interest is the development of more potent and selective 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors, which could be used to further elucidate the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cellular processes. Another area of interest is the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in the treatment of diseases such as cancer and inflammation, where the regulation of the HIF pathway plays a key role. Finally, the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in combination with other therapies, such as radiation or chemotherapy, could be explored as a potential strategy for enhancing the effectiveness of these treatments.
Méthodes De Synthèse
The synthesis of IOX2 involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with imidazole to form 2-chloro-5-nitroimidazole. This compound is then reacted with phenylboronic acid to form 2-(phenylboronic acid)-5-nitroimidazole. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of IOX2.
Applications De Recherche Scientifique
IOX2 has been used extensively in scientific research to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in various cellular processes. One of the main applications of IOX2 has been in the study of cellular responses to hypoxia, as 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. IOX2 has also been used to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cancer progression, angiogenesis, and inflammation.
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-4-2-1-3-5-13)12-6-7-14(17-10-12)19-9-8-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDPSFYMAJFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)
